(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Overview
Description
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate: is a chemical compound with the molecular formula C9H19F3O3SSi and a molecular weight of 292.39 g/mol . It is known for its use in organic synthesis, particularly in the protection of alcohols and other functional groups . The compound is characterized by its high reactivity and stability under various conditions, making it a valuable reagent in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate typically involves the reaction of (2,3-Dimethylbutan-2-yl)dimethylsilyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form (2,3-Dimethylbutan-2-yl)dimethylsilanol and trifluoromethanesulfonic acid .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols , amines , and thiols .
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary.
Hydrolysis Products: The major products of hydrolysis are (2,3-Dimethylbutan-2-yl)dimethylsilanol and trifluoromethanesulfonic acid .
Scientific Research Applications
Chemistry:
Protecting Group: It is widely used as a protecting group for alcohols in organic synthesis.
Reagent in Synthesis: The compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs due to its ability to protect sensitive functional groups during multi-step synthesis.
Industry:
Mechanism of Action
The mechanism by which (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate exerts its effects involves the formation of a stable silyl ether linkage with alcohols . This linkage protects the alcohol from unwanted reactions during subsequent synthetic steps . The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
- Trimethylsilyl trifluoromethanesulfonate
- Triisopropylsilyl trifluoromethanesulfonate
- Tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness: (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate is unique due to its bulky silyl group , which provides greater steric hindrance and stability compared to other silyl trifluoromethanesulfonates . This makes it particularly useful in protecting sterically hindered alcohols and other functional groups .
Properties
IUPAC Name |
[2,3-dimethylbutan-2-yl(dimethyl)silyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3SSi/c1-7(2)8(3,4)17(5,6)15-16(13,14)9(10,11)12/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCZOYCXPWONIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399113 | |
Record name | TDS triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103588-79-0 | |
Record name | TDS triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylthexylsilyl trifluoromethane-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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